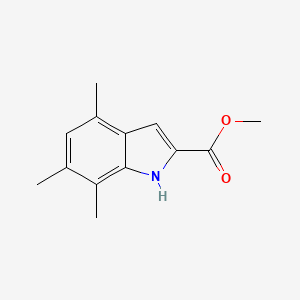

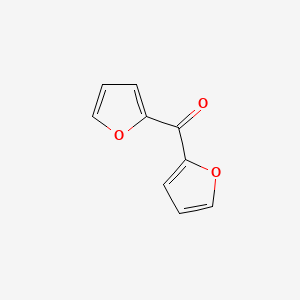

4,6,7-triméthyl-1H-indole-2-carboxylate de méthyle

Vue d'ensemble

Description

“Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate” is a chemical compound . It is used in scientific research due to its versatile properties.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Methyl-1H-indole-3-carboxylate derivatives have been synthesized via a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .Molecular Structure Analysis

The molecular structure of “Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate” can be inferred from similar compounds. For example, 1H-Indole, 7-methyl- has a molecular weight of 131.1745 . The structure of these compounds is available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique

Rôle dans la synthèse des alcaloïdes

Les dérivés de l'indole, tels que le 4,6,7-triméthyl-1H-indole-2-carboxylate de méthyle, jouent un rôle significatif dans la synthèse de divers alcaloïdes . Ces composés sont des fragments prévalents dans de nombreux produits naturels et médicaments .

Composés biologiquement actifs

Les dérivés de l'indole ont été utilisés comme composés biologiquement actifs pour le traitement de diverses affections. Ils ont montré un potentiel dans le traitement des cellules cancéreuses, des microbes et de différents types de troubles dans le corps humain .

Rôle dans les réactions de cycloaddition

L'indole est un bloc de construction polyvalent dans les réactions de cycloaddition, qui sont totalement économiques en atomes et considérées comme des réactions vertes . Ces réactions sont essentielles à la construction de composés hétérocycliques complexes et biologiquement pertinents .

Préparation d'antagonistes du récepteur CRTH2

Le this compound peut être utilisé dans la préparation d'antagonistes du récepteur CRTH2 . Ces antagonistes ont des applications thérapeutiques potentielles dans le traitement de l'inflammation allergique et de l'asthme .

5. Préparation d'inhibiteurs de l'indolamine 2,3-dioxygénase (IDO) Ce composé peut également être utilisé dans la synthèse d'inhibiteurs de l'IDO . Les inhibiteurs de l'IDO sont à l'étude pour leur rôle potentiel dans le traitement du cancer .

Agents anti-VIH-1

Des dérivés de l'indole ont été rapportés dans la synthèse de nouveaux dérivés indolyl et oxochroményl xanthènone, qui ont montré un potentiel comme agents anti-VIH-1 .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and are used as biologically active compounds for the treatment of various disorders

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Analyse Biochimique

Biochemical Properties

Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are essential for drug metabolism . This interaction can alter the metabolic pathways of other compounds, leading to changes in their pharmacokinetics and pharmacodynamics. Additionally, methyl 4,6,7-trimethyl-1H-indole-2-carboxylate can bind to specific receptors on cell membranes, influencing signal transduction pathways and cellular responses.

Cellular Effects

Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate affects various types of cells and cellular processes. It has been observed to modulate cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . This compound can also influence gene expression by acting as a ligand for nuclear receptors, thereby altering the transcription of target genes. Furthermore, methyl 4,6,7-trimethyl-1H-indole-2-carboxylate impacts cellular metabolism by affecting mitochondrial function and energy production.

Molecular Mechanism

The molecular mechanism of action of methyl 4,6,7-trimethyl-1H-indole-2-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, its binding to cytochrome P450 enzymes results in the inhibition of their catalytic activity, affecting the metabolism of various substrates . Additionally, methyl 4,6,7-trimethyl-1H-indole-2-carboxylate can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 4,6,7-trimethyl-1H-indole-2-carboxylate change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that methyl 4,6,7-trimethyl-1H-indole-2-carboxylate remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive cellular responses, such as upregulation of detoxifying enzymes.

Dosage Effects in Animal Models

The effects of methyl 4,6,7-trimethyl-1H-indole-2-carboxylate vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity.

Metabolic Pathways

Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and transferases, which facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, methyl 4,6,7-trimethyl-1H-indole-2-carboxylate can affect metabolic flux and metabolite levels, impacting overall cellular metabolism.

Propriétés

IUPAC Name |

methyl 4,6,7-trimethyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-7-5-8(2)10-6-11(13(15)16-4)14-12(10)9(7)3/h5-6,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEHGELJFQLBBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(NC2=C1C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701249214 | |

| Record name | Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701249214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900640-50-8 | |

| Record name | Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900640-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701249214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B1353588.png)

![Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate](/img/structure/B1353598.png)

![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)

![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)